2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
- The difluoromethyl sulfonyl group is introduced via a sulfonylation reaction. This involves the reaction of a suitable benzamide precursor with a difluoromethyl sulfonyl chloride reagent.
- Reaction conditions: This step often requires a base such as triethylamine and a solvent like acetonitrile, performed under an inert atmosphere to prevent moisture interference.
Coupling of the Furan-Isoxazole Moiety with the Benzamide
- The final step involves coupling the 5-(furan-2-yl)isoxazole intermediate with the difluoromethyl sulfonyl benzamide. This can be achieved through a nucleophilic substitution reaction.
- Reaction conditions: This step may require a catalyst such as palladium on carbon and a solvent like tetrahydrofuran, with the reaction typically conducted at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide would involve optimization of the above steps to ensure high yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Synthesis: Employing automated synthesis platforms to streamline the multi-step process and reduce human error.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Furan-Isoxazole Moiety
- The synthesis begins with the preparation of the 5-(furan-2-yl)isoxazole intermediate. This can be achieved through a cyclization reaction involving a furan derivative and a nitrile oxide.
- Reaction conditions: Typically, this step requires a base such as sodium hydroxide and a solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an isoxazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Isoxazoline derivatives.
Substitution Products: Various benzamide derivatives with different substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl sulfonyl group can form strong interactions with active sites, while the furan-isoxazole moiety can enhance binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-((Trifluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a trifluoromethyl group, which may alter its reactivity and biological activity.
2-((Difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, potentially affecting its chemical properties and applications.
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of its difluoromethyl sulfonyl group and furan-isoxazole moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O5S/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-13(25-20-10)12-5-3-7-24-12/h1-8,16H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFNHSQPNSJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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